3-Amino-4-cyclopropylbutanoic acid

β-Amino acid Physicochemical profiling Ionization state

Researchers requiring a conformationally rigid β-amino acid scaffold for SAR studies face supply inconsistency and substitution with inappropriate regioisomers. 3-Amino-4-cyclopropylbutanoic acid resolves this: • Confirmed negative control in cAMP PDE assays (BindingDB CHEMBL819310), enabling assay validation. • Available as (R)- and (S)-enantiomers (≥95-97% purity) with batch-specific chiral HPLC documentation. • Cyclopropyl motif enhances metabolic stability vs. flexible-chain GABA analogs. Order with QC-certified analytical reports.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13256393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-cyclopropylbutanoic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC1CC(CC(=O)O)N
InChIInChI=1S/C7H13NO2/c8-6(4-7(9)10)3-5-1-2-5/h5-6H,1-4,8H2,(H,9,10)
InChIKeyVJGFNPLMAVQRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-cyclopropylbutanoic Acid: Overview


3-Amino-4-cyclopropylbutanoic acid (CAS 1391248-18-2, molecular formula C₇H₁₃NO₂, molecular weight 143.18 g/mol) is a non-proteinogenic β-amino acid bearing a cyclopropyl substituent at the 4-position, placing the amino group at the β-carbon of the butanoic acid backbone . This structural arrangement distinguishes it fundamentally from α-amino acid regioisomers such as (2S)-2-amino-4-cyclopropylbutanoic acid (CAS 1336799-85-9) and 4-amino-4-cyclopropylbutanoic acid (CAS 837414-87-6), as well as from the positionally isomeric 3-amino-3-cyclopropylbutanoic acid (CAS 1270536-24-7) . The cyclopropane ring introduces conformational rigidity and distinct steric/electronic properties that are leveraged in medicinal chemistry for fixing bioactive conformation, modulating metabolic stability, and tuning pharmacokinetic profiles . The compound is commercially available as the free base and as hydrochloride salts in both (R) and (S) enantiomeric forms, with standard purities of 95–97% accompanied by batch-specific NMR, HPLC, and GC quality control documentation .

Non-proteinogenic β-amino acid backbone with distinct hydrogen-bonding geometry for peptidomimetic design
4-cyclopropyl substituent introduces conformational rigidity — a privileged motif in medicinal chemistry SAR
Available as (R) and (S) enantiomers with batch-specific NMR, HPLC, and GC QC documentation
Class-level evidence suggests metabolic stability advantage over flexible-chain or larger cycloalkyl analogs

Why Generic Substitution Is Not Scientifically Justifiable


Attempting to substitute 3-amino-4-cyclopropylbutanoic acid with a generic β-amino acid building block, an α-amino acid regioisomer, or a flexible-chain GABA analog is not supported by the available structure-activity evidence. The β-amino acid backbone poises the amine and carboxylate groups at a different spacing and orientation than α-amino acids, directly altering hydrogen-bonding geometry and recognition by biological targets . The 4-cyclopropyl substituent imposes conformational restriction that cannot be replicated by acyclic alkyl chains such as those in isobutyl-GABA or pregabalin, nor by larger cycloalkyl rings such as cyclobutyl which exhibit different ring-puckering dynamics and steric demands . Furthermore, the commercial supply chain offers distinct quality control profiles: the target compound is provided with batch-specific NMR, HPLC, and GC analytical reports (standard purity ≥95%), whereas regioisomeric analogs such as 4-amino-4-cyclopropylbutanoic acid (CAS 837414-87-6) and 3-amino-3-cyclopropylbutanoic acid (CAS 1270536-24-7) carry different CAS registrations and independent QC documentation . Even within the same molecular formula (C₇H₁₃NO₂), the position of the amino group on the carbon skeleton—β (C3) versus α (C2) versus γ (C4)—determines fundamental properties including predicted pKa values, solubility behavior, and metabolic susceptibility, making generic interchange scientifically indefensible without explicit head-to-head comparative data .

!β-amino acid spacing and orientation differ fundamentally from α-amino acid regioisomers, altering target recognition geometry.
!4-cyclopropyl conformational restriction may not be replicated by acyclic alkyl chains or cyclobutyl rings, affecting SAR interpretation.
!Regioisomeric analogs (e.g., 4-amino-4-cyclopropyl) carry independent CAS registrations and QC profiles, limiting direct interchange.

Quantitative Differentiation Evidence


β-Amino Acid vs. α-Amino Acid Ionization Profiles

3-Amino-4-cyclopropylbutanoic acid is a β-amino acid with a predicted pKa of 3.85 ± 0.10 for the carboxylic acid group . In contrast, (2S)-2-amino-4-cyclopropylbutanoic acid is an α-amino acid with a typical α-amino acid pKa₁ (carboxyl) near ~2.2 and pKa₂ (ammonium) near ~9.0. The β-amino acid scaffold results in a more basic carboxylate pKa, meaning that at physiological pH 7.4, 3-amino-4-cyclopropylbutanoic acid exists predominantly as a zwitterion with a different charge distribution than its α-amino acid regioisomer. This altered ionization profile affects solubility, passive membrane permeability, and recognition by amino acid transporters and receptors . The commercially available (3R)-enantiomer hydrochloride salt (CAS 1335546-69-4) further enhances aqueous solubility compared to the free base .

Ionization shift
Class-level inference
ΔpKa ≈ +1.65
More basic carboxylate pKa vs. α-amino acid; may alter solubility and transporter recognition at physiological pH.
Predicted pKa; experimental measurement recommended.
β-Amino acid Physicochemical profiling Ionization state

Conformational Rigidity and Transporter Selectivity

The 4-cyclopropyl substituent of 3-amino-4-cyclopropylbutanoic acid provides conformational restriction that cannot be achieved with flexible alkyl-chain GABA analogs such as pregabalin (3-isobutyl-GABA) or gabapentin . A 2018 study by Suemasa et al. demonstrated that cyclopropane-based conformationally restricted GABA analogs can achieve selective inhibition of the betaine/GABA transporter 1 (BGT-1) with IC₅₀ values as low as 0.59 μM for the most optimized bicyclic analog [1]. In contrast, the flexible-chain analog pregabalin interacts with the system L amino acid transporter (IC₅₀ = 158 μM), which is a prerequisite for its oral brain penetration [2]. Schwarz et al. (2005) showed that cyclopropyl β-amino acid analogs of pregabalin/gabapentin potently bind the α₂-δ subunit of voltage-gated calcium channels but do not interact with the system L transporter, indicating that conformational restriction fundamentally alters transporter recognition profiles [3]. While direct BGT-1 or α₂-δ binding data for 3-amino-4-cyclopropylbutanoic acid itself have not been published, the class-level evidence strongly suggests that its cyclopropyl-rigidified β-amino acid scaffold will exhibit a differentiated selectivity profile compared to flexible GABA analogs.

Transporter interaction
Class-level inference
Predicted: no system L interaction Comparator: pregabalin system L IC₅₀ = 158 μM
May reduce food-effect variability and transporter-mediated DDI — class-level prediction requires direct experimental confirmation.
Based on cyclopropyl β-amino acid class behavior (Schwarz et al., 2005).
Conformational restriction GABA transporter Drug design

Selectivity Against cAMP Phosphodiesterase

In a direct in vitro enzymatic assay, 3-amino-4-cyclopropylbutanoic acid was tested for inhibitory activity against cAMP phosphodiesterase (PDE) using bovine aorta tissue at 1 μM cGMP in the presence of calcium (10 μM) and calmodulin (15 nM). The compound was explicitly reported as 'insignificant,' indicating no meaningful PDE inhibition at the tested concentration [1]. This negative result serves as a selectivity filter: many nitrogen-containing heterocycles and basic amine-containing drug candidates exhibit off-target PDE inhibition, which can lead to cardiovascular side effects (e.g., PDE3 inhibition causing positive inotropy) or confound phenotypic assay interpretation [2]. By contrast, known PDE inhibitors such as milrinone (PDE3 IC₅₀ ≈ 0.3 μM) and rolipram (PDE4 IC₅₀ ≈ 1 μM) show potent activity in comparable assays. The absence of PDE activity for 3-amino-4-cyclopropylbutanoic acid at this concentration distinguishes it from promiscuous amine-containing screening hits and supports its use as a cleaner chemical probe or building block where PDE-mediated off-target effects must be minimized.

PDE selectivity
Direct head-to-head comparison
Target: insignificant (no inhibition) Reference inhibitors: PDE3 IC₅₀ ≈ 0.3 μM, PDE4 IC₅₀ ≈ 1 μM
Documented negative selectivity supports use as PDE-inactive reference in screening cascades.
Assay: bovine aorta, 1 μM cGMP, Ca²⁺/calmodulin (ChEMBL CHEMBL819310).
Phosphodiesterase Selectivity Off-target screening

Purity and Enantiomeric Specification Comparison

Commercially supplied 3-amino-4-cyclopropylbutanoic acid (CAS 1391248-18-2, racemic or enantiopure forms) is offered with documented standard purity of 95% (Bidepharm, Leyan) or 97% by HPLC for the (3R)-enantiomer hydrochloride (Suzhou Amatek) , accompanied by batch-specific QC analytical reports including NMR, HPLC, and GC . This is differentiated from the less analytically characterized regioisomer 4-amino-4-cyclopropylbutanoic acid (CAS 837414-87-6, 95% purity) and from 3-amino-3-cyclopropylbutanoic acid (CAS 1270536-24-7, 95% purity) , which carry independent CAS numbers and QC specifications. The (3S)-enantiomer is available as the hydrochloride salt (CAS 1335661-24-9) with ≥95% purity from CheMenu , while the (3R)-enantiomer hydrochloride (CAS 1335546-69-4) is offered at 97% purity (HPLC) by Amatek . The availability of defined enantiomeric forms with documented chiral identity via NMR and HPLC is critical for structure-activity relationship (SAR) studies, as the (R) and (S) configurations at the β-carbon present the cyclopropylmethyl and carboxymethyl substituents in distinct spatial orientations that are not interchangeable for target recognition.

Chiral QC
Supporting evidence
Target: 95–97% HPLC, (R)/(S) enantiomers, multi-vendor Regioisomers: 95% nominal, limited enantiomeric QC
Enantiopure availability with batch-specific chiral HPLC/NMR reduces configurational ambiguity in SAR campaigns.
Commercial procurement specifications as of 2025–2026.
Quality control Chiral purity Procurement specification

Cyclopropane and Metabolic Stability Advantages

The cyclopropyl group in 3-amino-4-cyclopropylbutanoic acid introduces inherent ring strain (~27.5 kcal/mol) and conformational rigidity that medicinal chemistry literature has systematically exploited to enhance metabolic stability relative to larger cycloalkyl or flexible alkyl substituents [1]. Specifically, cyclopropyl-substituted amines have been documented as privileged scaffolds in medicinal chemistry due to their ability to enhance metabolic stability, increase BBB permeability, and introduce unique binding profiles [2]. Published case studies demonstrate that cyclopropyl substitution can diminish oxidative metabolism compared to tert-butyl or isopropyl groups, as the increased s-character of the C–H bonds in the cyclopropane ring reduces susceptibility to cytochrome P450-mediated oxidation [3]. In contrast, cyclobutyl analogs (e.g., 3-amino-4-cyclobutylbutanoic acid) possess lower ring strain (~26 kcal/mol) but adopt multiple puckered conformations, leading to less predictable conformational restriction. While direct comparative metabolic stability data for 3-amino-4-cyclopropylbutanoic acid versus its cyclobutyl analog are not available in the public domain, the well-established medicinal chemistry precedent makes the cyclopropyl variant the preferred choice when conformational rigidity and metabolic stability are desired design features [4].

Metabolic stability
Class-level inference
Cyclopropyl: ring strain ~27.5 kcal/mol, planar rigid Cyclobutyl: ~26 kcal/mol, multiple puckered conformers
Cyclopropyl may offer metabolic stability advantage over larger rings — well-precedented class effect.
No direct head-to-head metabolic data for this compound.
Metabolic stability Cyclopropane ring strain Drug metabolism

Application Scenarios in Drug Discovery


CNS Peptidomimetic Building Block

Use 3-amino-4-cyclopropylbutanoic acid as a β-amino acid monomer in the design of peptidomimetics targeting CNS receptors, where conformational rigidity is required. The cyclopropyl-constrained scaffold distinguishes it from flexible β-alanine or GABA-derived building blocks. Class-level evidence (Schwarz et al., 2005 [1]) demonstrates that cyclopropyl β-amino acids bind the α₂-δ subunit of voltage-gated calcium channels without interacting with the system L transporter—a profile that avoids competition with dietary leucine for brain uptake. The 2018 Suemasa study further validates the cyclopropane conformational restriction strategy for achieving selective GABA transporter inhibition (BGT-1 IC₅₀ = 0.59 μM for optimized cyclopropane analogs [2]). While direct activity data for 3-amino-4-cyclopropylbutanoic acid at these targets remain to be published, the class-level precedent makes it a rational choice for SAR exploration where scaffold rigidity and differential transporter recognition are design objectives.

Negative Control for PDE Inhibitor Screening

Deploy 3-amino-4-cyclopropylbutanoic acid as a documented negative control compound in PDE inhibition assays. The BindingDB/ChEMBL entry (assay CHEMBL819310) explicitly records that this compound was 'insignificant' against cAMP phosphodiesterase from bovine aorta at 1 μM cGMP in the presence of calcium/calmodulin [1]. In PDE-focused drug discovery programs, having a structurally related amino acid derivative with a confirmed negative PDE profile enables its use as an inactive reference compound for validating assay specificity, calibrating hit thresholds, and confirming that observed PDE inhibition by test analogs is not an artifact of the β-amino acid scaffold itself. This is a rare instance of publicly available negative selectivity data for a commercially available building block.

Chiral Scaffold for Asymmetric Synthesis

Procure the (3R)- or (3S)-enantiomer of 3-amino-4-cyclopropylbutanoic acid in high enantiomeric purity for use as a chiral building block in asymmetric synthesis or as a chiral ligand precursor. The (3R)-enantiomer hydrochloride (CAS 1335546-69-4) is commercially available at 97% purity by HPLC with batch-specific chiral QC documentation [1], and the (3S)-enantiomer (CAS 1335661-24-9) is available at ≥95% purity [2]. The defined stereochemistry at the β-carbon, combined with the rigid cyclopropyl substituent, provides a well-defined three-dimensional pharmacophore for constructing chiral catalysts, resolving agents, or stereochemically pure peptide foldamer subunits—applications where regioisomeric or racemic mixtures would introduce confounding stereochemical variability.

Metabolic Stability-Focused Lead Optimization

Incorporate 3-amino-4-cyclopropylbutanoic acid into lead series where metabolic stability is a key optimization parameter. The cyclopropyl group is a recognized privileged motif in medicinal chemistry for enhancing metabolic stability by reducing CYP450-mediated oxidation through increased C–H bond s-character [1], and has been successfully deployed in marketed drugs across cardiovascular, CNS, anticancer, and anti-inflammatory indications [2]. Compared to a cyclobutyl analog (3-amino-4-cyclobutylbutanoic acid), the cyclopropyl variant offers greater conformational rigidity due to the planar, highly strained three-membered ring, while the cyclobutyl ring populates multiple puckered conformations that introduce conformational ambiguity [3]. For procurement teams supporting lead optimization programs, the cyclopropyl variant provides a structurally conservative yet metabolically advantageous substitution for flexible alkyl side chains.

Application
Selection Property
Validation Focus
CNS Peptidomimetic Design
Conformational rigidity and transporter recognition profile
α₂δ subunit binding / BGT-1 selectivity assays
PDE Counter-Screen
Documented PDE inactivity
PDE inhibition profiling
Chiral Asymmetric Synthesis
Enantiopure (R) or (S) β-amino acid scaffold
Chiral HPLC / NMR verification
Metabolic Stability Optimization
Cyclopropyl scaffold class advantage
Microsomal stability / CYP metabolism assays
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